

Technical Whitepaper: 3-(tert-butyl)-5-iodo-1H-pyrazole (CAS 1218791-05-9)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(tert-Butyl)-5-iodo-1H-pyrazole

Cat. No.: B566881

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of **3-(tert-butyl)-5-iodo-1H-pyrazole**, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on its chemical properties, plausible synthetic routes based on established methodologies for related pyrazole derivatives, and its potential biological significance. The content herein is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel pyrazole-based compounds.

Introduction

Pyrazole derivatives are a cornerstone in modern drug discovery, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties. [1][2] The unique structural features of the pyrazole ring, with its two adjacent nitrogen atoms, allow it to act as both a hydrogen bond donor and acceptor, facilitating interactions with various biological targets.[3] The introduction of an iodo-substituent, as in **3-(tert-butyl)-5-iodo-1H-pyrazole**, provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug screening and materials science applications.[4][5] The tert-butyl group can enhance metabolic stability and lipophilicity, which are crucial pharmacokinetic properties.[6]

Chemical and Physical Properties

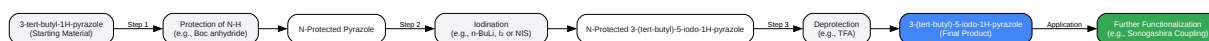
Based on its structure and data for related compounds, the following properties can be inferred for **3-(tert-butyl)-5-iodo-1H-pyrazole**.

Property	Value	Reference
CAS Number	1218791-05-9	[7]
Molecular Formula	C ₇ H ₁₁ IN ₂	[8]
Molecular Weight	250.08 g/mol	[8]
Appearance	Likely a white to yellow solid	[9]
Storage	Store in a dry, cool, and well-ventilated area	[9]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3-(tert-butyl)-5-iodo-1H-pyrazole** is not readily available in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted iodo-pyrazoles. A potential synthetic workflow is outlined below.

Diagram: General Synthetic Workflow for 3-(tert-butyl)-5-iodo-1H-pyrazole



[Click to download full resolution via product page](#)

Caption: A plausible synthetic workflow for the preparation and further functionalization of **3-(tert-butyl)-5-iodo-1H-pyrazole**.

General Experimental Protocol for N-Boc Protection of Pyrazoles

This protocol is adapted from the work of Dundulis et al. and can be applied to the N-protection of the starting material, 3-tert-butyl-1H-pyrazole.^[4]

- **Reaction Setup:** To a solution of the pyrazole starting material (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, add Di-tert-butyl dicarbonate (1.2 equivalents) at room temperature.
- **Reaction Monitoring:** Stir the reaction mixture overnight and monitor the progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, wash the reaction mixture with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Experimental Protocol for Regioselective Iodination

The following protocol for C-5 iodination is based on a method described for 1-aryl-3-CF₃-1H-pyrazoles and is expected to be applicable for the N-protected 3-tert-butyl-pyrazole.^[1]

- **Reaction Setup:** Dissolve the N-protected pyrazole (1.0 equivalent) in dry tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
- **Lithiation:** Add n-butyllithium (n-BuLi) (1.3 equivalents) dropwise while maintaining the temperature at -78 °C. Stir for 10 minutes.
- **Iodination:** Add a solution of iodine (1.4 equivalents) in dry THF.
- **Warming and Work-up:** Allow the reaction mixture to warm to room temperature over 4 hours. Dilute with a suitable organic solvent (e.g., dichloromethane), and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

- Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the 5-iodo derivative.

General Experimental Protocol for Sonogashira Cross-Coupling

The resulting **3-(tert-butyl)-5-iodo-1H-pyrazole** can be further functionalized. The following is a general protocol for the Sonogashira cross-coupling of iodo-pyrazoles.^{[4][10]}

- Reaction Setup: To a solution of the N-protected iodo-pyrazole (1 mmol) in dry THF, add $\text{PdCl}_2(\text{PPh}_3)_2$ (0.02 mmol) and triethylamine (2.5 mmol).
- Inert Atmosphere: Flush the reaction mixture with argon.
- Addition of Reagents: Add the desired alkyne (1.2 mmol) dropwise, followed by the addition of CuI (0.01 mmol).
- Reaction: Stir the mixture at room temperature overnight.
- Work-up: Add deionized water to the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane).
- Purification: Combine the organic layers, wash with water, dry with anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography.

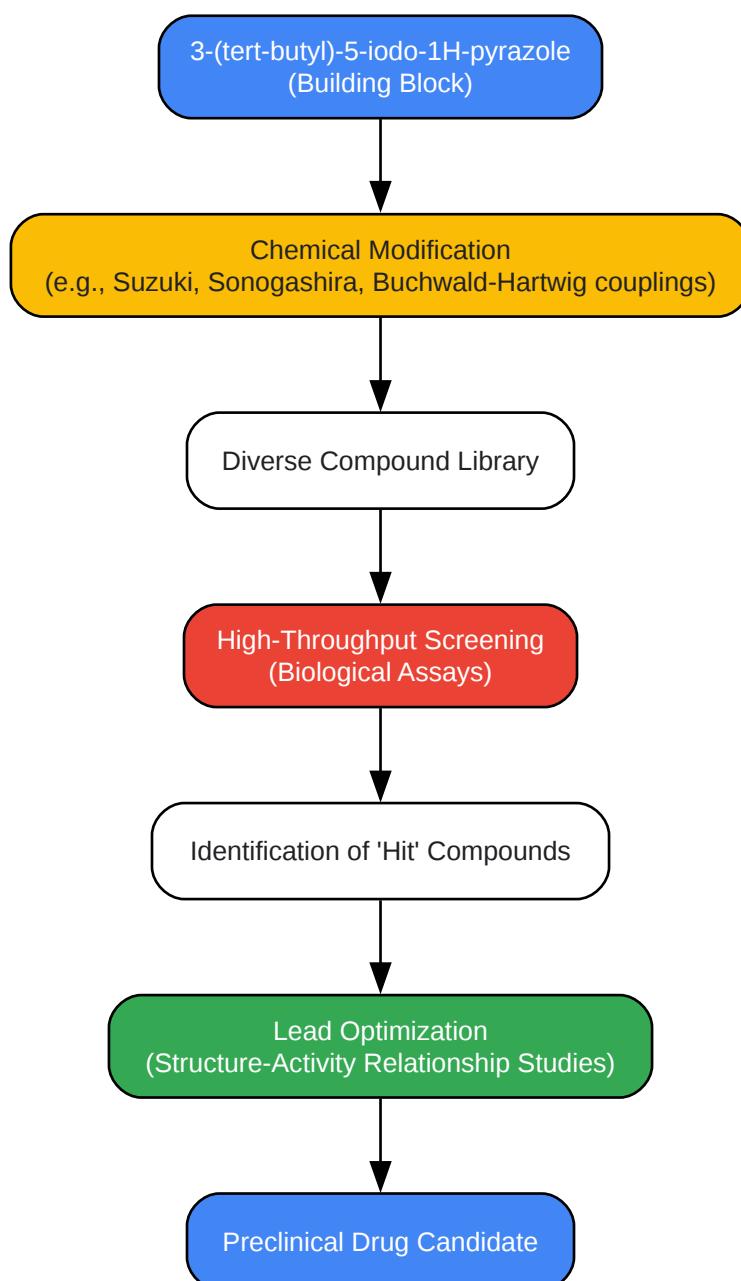
Potential Biological and Pharmacological Significance

While no specific biological data for **3-(tert-butyl)-5-iodo-1H-pyrazole** has been reported, the pyrazole scaffold is a well-established pharmacophore. Derivatives have shown a broad range of activities, making this compound a valuable starting point for drug discovery programs.

- Kinase Inhibitors: Many pyrazole-containing molecules act as inhibitors of various kinases, which are crucial targets in oncology.^[6] The tert-butyl group can provide steric bulk that may enhance selectivity, and the iodo-substituent allows for the introduction of various side chains to probe the kinase active site.

- Anti-inflammatory Agents: Pyrazole derivatives are known for their anti-inflammatory properties.^[11] This compound could serve as a building block for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).
- Anticancer Agents: Numerous pyrazole derivatives have been investigated for their anticancer activity, with some inducing cell cycle arrest.^{[2][6]}

Logical Relationship Diagram for Drug Discovery



[Click to download full resolution via product page](#)

Caption: The role of **3-(tert-butyl)-5-iodo-1H-pyrazole** as a key intermediate in a typical drug discovery workflow.

Conclusion

3-(tert-butyl)-5-iodo-1H-pyrazole is a promising, yet underexplored, chemical entity. Its structure combines the biologically relevant pyrazole core with a metabolically robust tert-butyl group and a synthetically versatile iodo-substituent. This technical guide provides a framework for its synthesis and highlights its potential in the development of novel therapeutics and functional materials. Further research is warranted to fully elucidate the chemical and biological properties of this compound and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Exercise in 1-aryl-3-CF₃-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. rsc.org [rsc.org]
- 6. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1218791-05-9[3-(tert-Butyl)-5-iodo-1H-pyrazole]BLD Pharm [bldpharm.com]
- 8. 1218791-05-9[5-(tert-Butyl)-3-iodo-1H-pyrazole]- Acmec Biochemical [acmec.com.cn]

- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds [mdpi.com]
- To cite this document: BenchChem. [Technical Whitepaper: 3-(tert-butyl)-5-iodo-1H-pyrazole (CAS 1218791-05-9)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b566881#3-tert-butyl-5-iodo-1h-pyrazole-cas-number-1218791-05-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com